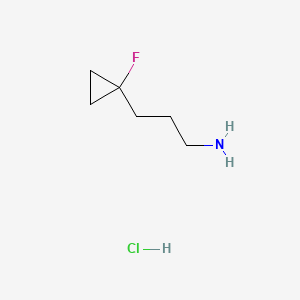![molecular formula C7H14ClNO B13475195 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic, nitrogen-containing compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol This compound is known for its unique bicyclic structure, which includes an ethoxy group and an azabicyclohexane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a [2+2] cycloaddition reaction. One efficient method includes the photochemical cycloaddition of dichloroketene with allyl chloride, followed by intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide . This method allows for the formation of the bicyclic ring system in a modular and efficient manner.
Industrial Production Methods
Industrial production of this compound may involve batchwise, multigram preparations. The key synthetic step involves an intramolecular displacement reaction, which is scalable to produce significant quantities of the compound . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The ethoxy group and other substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and exploring new chemical spaces.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.1.1]hexane hydrochloride: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-Methoxy-2-azabicyclo[2.1.1]hexane hydrochloride: Contains a methoxy group instead of an ethoxy group, leading to variations in its applications and interactions.
The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
4-ethoxy-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-9-7-3-6(4-7)8-5-7;/h6,8H,2-5H2,1H3;1H |
Clé InChI |
ZVYTVOVZWLFENR-UHFFFAOYSA-N |
SMILES canonique |
CCOC12CC(C1)NC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)
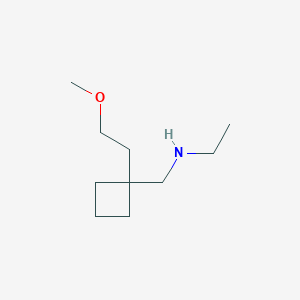
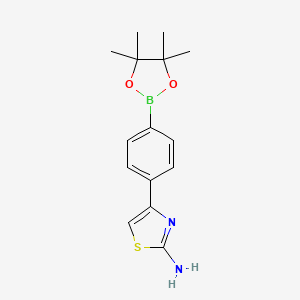
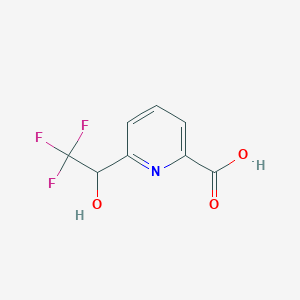

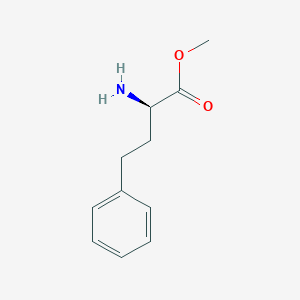
![6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13475154.png)
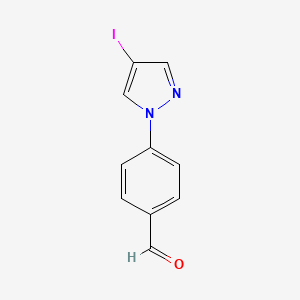
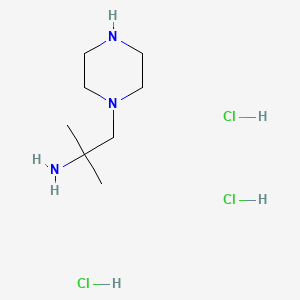
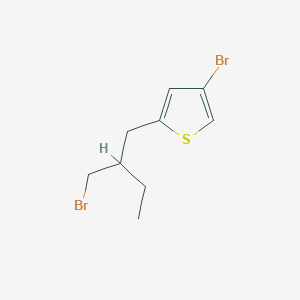
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13475179.png)
